molecular formula C10H12O3 B13068829 3-Cyclopropanecarbonylcyclohexane-1,2-dione

3-Cyclopropanecarbonylcyclohexane-1,2-dione

Cat. No.: B13068829
M. Wt: 180.20 g/mol
InChI Key: IRSBIGIFMYVAHD-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonylcyclohexane-1,2-dione is a chemical compound with the molecular formula C10H12O3. It is a derivative of cyclohexane-1,2-dione, featuring a cyclopropanecarbonyl group. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonylcyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonylcyclohexane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The cyclopropanecarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropanecarbonylcyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonylcyclohexane-1,2-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropanecarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dione: The parent compound, lacking the cyclopropanecarbonyl group.

    Cyclohexane-1,3-dione: A structural isomer with different reactivity.

    Cyclopropanecarbonyl derivatives: Other compounds featuring the cyclopropanecarbonyl group.

Uniqueness

3-Cyclopropanecarbonylcyclohexane-1,2-dione is unique due to the presence of both the cyclohexane-1,2-dione and cyclopropanecarbonyl moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(cyclopropanecarbonyl)cyclohexane-1,2-dione

InChI

InChI=1S/C10H12O3/c11-8-3-1-2-7(10(8)13)9(12)6-4-5-6/h6-7H,1-5H2

InChI Key

IRSBIGIFMYVAHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=O)C1)C(=O)C2CC2

Origin of Product

United States

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